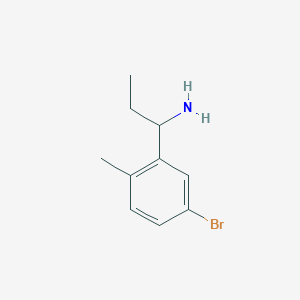

1-(5-Bromo-2-methylphenyl)propan-1-amine

Descripción

1-(5-Bromo-2-methylphenyl)propan-1-amine is a substituted phenylpropan-1-amine derivative characterized by a bromine atom at the 5-position and a methyl group at the 2-position of the aromatic ring, with a primary amine group attached to a three-carbon chain.

Propiedades

IUPAC Name |

1-(5-bromo-2-methylphenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-3-10(12)9-6-8(11)5-4-7(9)2/h4-6,10H,3,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVMELBLOGKMAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C=CC(=C1)Br)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(5-Bromo-2-methylphenyl)propan-1-amine can be synthesized through several methods. One common approach involves the bromination of 2-methylphenylpropan-1-amine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of 1-(5-Bromo-2-methylphenyl)propan-1-amine may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Análisis De Reacciones Químicas

Types of Reactions

1-(5-Bromo-2-methylphenyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The bromine atom can be reduced to a hydrogen atom, yielding 2-methylphenylpropan-1-amine.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl groups or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of 2-methylphenylpropan-1-amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

The primary application of 1-(5-Bromo-2-methylphenyl)propan-1-amine lies in organic synthesis. It is utilized in several chemical reactions due to its reactivity at the benzylic position. Key methods of application include:

- Free Radical Bromination : Utilizing N-bromosuccinimide (NBS) to introduce bromine at the benzylic position, facilitating further chemical transformations.

- Nucleophilic Substitution : Conducting SN1 or SN2 reactions depending on the substrate’s degree of substitution, yielding various benzylic derivatives crucial for synthesizing complex organic molecules.

Potential Biological Activities

Research indicates that structurally similar compounds have demonstrated significant interactions with neurotransmitter receptors. This suggests that 1-(5-Bromo-2-methylphenyl)propan-1-amine could serve as a ligand in receptor binding assays, providing insights into its pharmacodynamics and pharmacokinetics.

Case Study: Receptor Binding Affinity

A study exploring the binding affinity of analogs of 1-(5-Bromo-2-methylphenyl)propan-1-amine to dopamine receptors indicates that brominated compounds often exhibit enhanced receptor interactions compared to their non-brominated counterparts. This suggests potential applications in developing therapeutic agents targeting dopamine-related disorders.

Case Study: Synthetic Pathways

Research has demonstrated effective synthetic pathways for producing 1-(5-Bromo-2-methylphenyl)propan-1-amine, emphasizing its role as an intermediate in complex organic syntheses. The compound's ability to undergo various transformations makes it valuable for synthesizing novel compounds with desirable pharmacological properties.

Mecanismo De Acción

The mechanism of action of 1-(5-Bromo-2-methylphenyl)propan-1-amine involves its interaction with specific molecular targets. The bromine atom and amine group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its binding kinetics and molecular interactions are essential to fully understand its mechanism of action.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

The following analysis compares 1-(5-Bromo-2-methylphenyl)propan-1-amine with structurally related compounds, focusing on substituent effects, stereochemistry, and physicochemical properties.

Substituent Variations on the Aromatic Ring

1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine ()

- Key Differences : Fluorine replaces the methyl group at the 2-position.

- This substitution may reduce lipophilicity (logP) by ~0.5 units, affecting membrane permeability.

- Applications : Likely explored in CNS-targeting agents due to fluorine’s prevalence in bioactive molecules.

N-(5-Bromo-2-methoxybenzyl)-2-methylpropan-1-amine ()

- Key Differences : Methoxy group at the 2-position; benzylamine structure instead of a direct propan-1-amine attachment.

- The benzylamine moiety introduces steric bulk, possibly hindering interactions with flat binding pockets.

- Applications : Suitable for probing steric effects in enzyme inhibition studies.

(R)-1-(4-Bromo-2-methoxyphenyl)propan-1-amine ()

- Key Differences : Bromine at the 4-position instead of 5; methoxy at 2-position; (R)-stereochemistry.

- Impact : Positional isomerism (4-Br vs. 5-Br) may shift π-π stacking interactions in protein binding. The (R)-configuration could confer enantioselective activity, as seen in chiral amines like amphetamines.

- Applications: Potential use in asymmetric synthesis or enantioselective drug development.

Halogen and Functional Group Modifications

1-(5-Fluoro-2-methoxyphenyl)propan-1-amine ()

- Key Differences : Fluorine replaces bromine at the 5-position; methoxy at 2-position.

- Impact: Fluorine’s smaller size and lower polarizability compared to bromine reduce steric hindrance and van der Waals interactions.

- Applications : Useful in optimizing pharmacokinetic profiles of lead compounds.

1-(3-Bromo-5-fluorophenyl)-2-methylpropan-2-amine ()

- Key Differences : Bromine at 3-position; fluorine at 5-position; tertiary amine (2-methylpropan-2-amine).

- Impact : The tertiary amine increases basicity (pKa ~10) compared to primary amines (pKa ~9.5), affecting solubility and membrane penetration. The 3-Br/5-F substitution pattern may create unique electronic effects for targeting halogen-binding enzyme pockets.

- Applications : Candidate for studying steric and electronic effects in receptor binding.

Complex Substituents and Extended Chains

1-(3-Bromo-5-chloro-2-methoxyphenyl)-3-cyclohexylpropan-1-amine ()

- Key Differences : Additional chloro substituent at 5-position; cyclohexyl group on the propane chain.

- Impact: Increased molecular weight (360.72 g/mol vs. 228.13 g/mol for the main compound) and steric bulk from the cyclohexyl group may reduce solubility but enhance binding specificity. The chloro group adds another electron-withdrawing effect, altering aromatic ring reactivity.

- Applications : Designed for high-affinity interactions in protein-ligand systems.

Physicochemical and Thermophysical Properties

- Viscosity Effects: highlights that 1-alkanol + primary amine mixtures show lower viscosity deviations (ηΔ) with larger solvation effects. For example, ηΔ for propan-1-amine with 1-propanol is -0.305 mPa·s, suggesting that substituents increasing solvation (e.g., polar groups like methoxy) could further reduce viscosity in formulations.

- Lipophilicity : Bromine’s high hydrophobicity (π contribution ~0.94) increases logP compared to fluorine (π ~0.14). For instance, replacing Br with F () lowers logP by ~0.8, favoring aqueous solubility.

Data Table: Key Structural Analogs

Actividad Biológica

1-(5-Bromo-2-methylphenyl)propan-1-amine, also known as a bromo-substituted phenylpropylamine, is a compound that has garnered interest due to its potential biological activities. Despite its structural similarities to other biologically active compounds, comprehensive studies detailing its specific biological effects remain scarce. This article aims to synthesize available research findings, case studies, and relevant data tables to provide a thorough overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula for 1-(5-Bromo-2-methylphenyl)propan-1-amine is . The presence of the bromine atom and the methyl group on the phenyl ring suggests potential interactions with biological targets, which may influence its pharmacological properties.

The exact mechanism of action for 1-(5-Bromo-2-methylphenyl)propan-1-amine is not well-documented. However, compounds with similar structures often exhibit their biological activity through interactions with neurotransmitter systems or by acting as enzyme inhibitors. Further research is needed to elucidate its specific pathways and targets.

Cytotoxicity

Research has shown that many amine derivatives possess cytotoxic properties against cancer cell lines. For instance, studies on related amine compounds have reported IC50 values indicating their effectiveness in inhibiting cell proliferation in various cancer types.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound C | 15 | HeLa |

| Compound D | 25 | MCF-7 |

While specific data for 1-(5-Bromo-2-methylphenyl)propan-1-amine is lacking, the structural characteristics suggest it may also have cytotoxic potential.

Case Studies and Research Findings

Several studies have explored the broader category of bromo-substituted phenylpropylamines and their derivatives:

- Antibacterial Activity : A study evaluating various alkaloids found that halogenated derivatives exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli .

- Cytotoxic Effects : Another investigation into structurally similar compounds revealed significant cytotoxicity against multiple cancer cell lines, prompting further exploration into their mechanisms of action .

- Pharmacological Profiles : The pharmacological profiles of related compounds highlight their potential as lead structures for developing new therapeutics targeting bacterial infections and cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.